8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate
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Overview
Description
3,4,5-trimethoxybenzoic acid 8-(diethylamino)octyl ester is a trihydroxybenzoic acid.
Scientific Research Applications
Neuroprotective Effects
8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate, also known as TMB-8, has shown promise in neuroprotection. Specifically, it has been observed to significantly inhibit DNA fragmentation in neurons and improve mitochondrial function, which may offer protection against glutamate-induced oxidative toxicity in neurons (Chang, 2002).
Platelet Activity
Research on TMB-8 has indicated its role in platelet activities. It has been shown to cause leakage of cytoplasmic content from washed platelets and specifically induce the loss of serotonin, suggesting its impact on calcium regulation in platelet functions (Mürer & Siojo, 1982).
Vascular and Smooth Muscle Research
TMB-8 has been evaluated in studies involving smooth muscles, such as the guinea pig ileum and vas deferens, revealing its ability to inhibit responses to various excitatory drugs and agents. This suggests its potential as a calcium antagonist affecting muscle contraction (Malagodi & Chiou, 1974).
Hormonal Secretion Modulation
In adrenal glomerulosa cells, TMB-8 has been found to inhibit aldosterone secretion induced by angiotensin II and K+. This effect is attributed to its inhibition of plasma membrane calcium influx and the activity of protein kinase C (Kojima, Kojima, & Rasmussen, 1985).
Effects on Cell Proliferation
TMB-8 also plays a role in the proliferation of arterial smooth muscle cells. It causes a dose-dependent inhibition of serum-induced proliferation, influencing cell cycle progression in the G1 phase (Desgranges et al., 1991).
Calcium Dynamics in Cells
Studies have shown that TMB-8 effectively blocks the increase in intracellular calcium concentration caused by various agents in vascular smooth muscle cells, indicating its role in cellular calcium dynamics regulation (Liu, Chiou, & Chen, 1997).
Cromakalim-Induced Efflux Inhibition
TMB-8 has been observed to inhibit cromakalim-induced 86Rb efflux in rat aorta, indicating its potential effect on potassium channels and vasorelaxation (Lodge & Halaka, 1993).
properties
CAS RN |
57818-92-5 |
---|---|
Product Name |
8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate |
Molecular Formula |
C22H37NO5 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
8-(diethylamino)octyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H37NO5/c1-6-23(7-2)14-12-10-8-9-11-13-15-28-22(24)18-16-19(25-3)21(27-5)20(17-18)26-4/h16-17H,6-15H2,1-5H3 |
InChI Key |
IBQMHBGFMLHHLE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CCN(CC)CCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Other CAS RN |
57818-92-5 |
Related CAS |
53464-72-5 (hydrochloride) |
synonyms |
3,4,5-trimethoxybenzoic acid, 8-(diethylamino)octyl ester 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride TMB-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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